molecular formula C19H21N5O3 B2663602 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 781616-64-6

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2663602
CAS No.: 781616-64-6
M. Wt: 367.409
InChI Key: NOTVQQOICCUOAZ-UHFFFAOYSA-N
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Description

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]acetamide is a pyrazolo-pyrimidine derivative characterized by a 2-methylphenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine core and an acetamide group linked to an oxolan-2-ylmethyl moiety. Pyrazolo-pyrimidines are heterocyclic compounds with broad pharmacological relevance, often serving as kinase inhibitors or modulators of enzymatic activity due to their structural mimicry of purine nucleotides .

Properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-5-2-3-7-16(13)24-18-15(10-22-24)19(26)23(12-21-18)11-17(25)20-9-14-6-4-8-27-14/h2-3,5,7,10,12,14H,4,6,8-9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTVQQOICCUOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates under controlled conditions.

    Introduction of the 2-methylphenyl group: This step often involves electrophilic aromatic substitution reactions where the pyrazolo[3,4-d]pyrimidine core is reacted with 2-methylphenyl halides in the presence of a suitable catalyst.

    Attachment of the oxolan-2-ylmethyl acetamide moiety: This final step can be accomplished through nucleophilic substitution reactions where the intermediate compound is reacted with oxolan-2-ylmethyl acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds with industrial applications.

Mechanism of Action

The mechanism of action of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyrazolo-pyrimidine derivatives. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents at R1/R2 Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one R1: 2-methylphenyl; R2: oxolan-2-ylmethyl Not reported ~415.4 (estimated) Balanced lipophilicity/solubility
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one R1: 4-fluorophenyl; R2: 2-methoxyphenyl Not reported ~421.4 Increased polarity (fluorine, methoxy)
Example 83 (Chromen-4-one derivative) Pyrazolo[3,4-d]pyrimidin-4-one R1: 4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl); R2: chromen-4-one 302–304 571.2 Extended aromaticity; fluorinated substituents
N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide Imidazo[1,2-a]pyrimidin-5-one R1: ethoxy-piperazinylphenyl; R2: acrylamide Not reported ~535.5 Piperazine enhances solubility; acrylamide for covalent binding

Structural and Functional Insights

  • The oxolan-2-ylmethyl side chain likely improves aqueous solubility over the 2-methoxyphenyl group in due to the oxolane ring’s oxygen atom, which enhances hydrogen bonding with water . The high melting point (302–304°C) supports strong crystalline packing.
  • Synthetic Complexity: The target compound’s synthesis likely involves Suzuki-Miyaura coupling for aryl group introduction and amide bond formation, similar to methods in and . Palladium catalysts (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are commonly used for pyrazolo-pyrimidine functionalization .

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility : The oxolane ring likely confers better solubility (~30–50 µg/mL estimated) than the chromen-4-one derivative in , which is highly lipophilic.
  • Metabolic Stability : Fluorinated analogs (e.g., ) may exhibit longer half-lives due to resistance to oxidative metabolism.

Biological Activity

The compound 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]acetamide belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:

  • Inhibition of Tumor Cell Proliferation : The compound has shown high inhibitory activity against various cancer cell lines. For example, a related pyrazolo[3,4-d]pyrimidine exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Mechanism of Action : Flow cytometric analysis indicates that these compounds can induce apoptosis in cancer cells at low micromolar concentrations. This suggests that they may interfere with critical signaling pathways involved in cell survival and proliferation .
  • Structure-Activity Relationship (SAR) : Variations in the chemical structure significantly influence biological activity. For instance, modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to impact efficacy against specific tumor types .

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have demonstrated potential antimicrobial effects:

  • Targeting Bacterial Infections : A study explored the antibacterial activity of various pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli. These compounds showed promising results in inhibiting bacterial growth and could serve as dual-action agents in treating infections in cancer patients undergoing chemotherapy .
  • Synergistic Effects with Antibiotics : Some derivatives exhibit synergistic effects when combined with traditional antibiotics like ampicillin and kanamycin, enhancing their overall efficacy against resistant bacterial strains .

Case Studies

Several case studies have highlighted the biological activity of pyrazolo[3,4-d]pyrimidines:

  • Case Study 1 : A derivative was tested for its ability to inhibit specific kinases involved in cancer progression. Results indicated that it effectively reduced tumor volumes in mouse models by blocking key signaling pathways associated with cancer cell proliferation .
  • Case Study 2 : Another study focused on the antibacterial properties of a related compound that inhibited DNA polymerase III in S. aureus, showcasing its potential as an antimicrobial agent alongside its anticancer capabilities .

Research Findings Summary Table

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound 1AnticancerA549 (lung cancer)2.24
Compound 2AnticancerMCF-7 (breast cancer)1.74
Compound 3AntibacterialStaphylococcus aureusNot specified
Compound 4AntibacterialEscherichia coliNot specified

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